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For Immediate Release

Shanghai, China – December 10, 2025 – As the landscape of targeted therapies for Acute

Myeloid Leukemia (AML) continues to evolve, a critical evaluation of the safety profiles of

emerging and established FMS-like Tyrosine Kinase 3 (FLT3) inhibitors is paramount for

researchers, scientists, and drug development professionals. This guide provides a

comparative overview of the safety profile of the investigational agent MAX-40279 against

other prominent FLT3 inhibitors, supported by available clinical and preclinical data.

MAX-40279, a novel dual inhibitor of FLT3 and Fibroblast Growth Factor Receptor (FGFR), is

currently under investigation in a Phase I clinical trial to determine its safety, tolerability, and

maximum tolerated dose in patients with AML and advanced solid tumors.[1][2] While specific

adverse event data from the ongoing clinical trial (NCT03412292) are not yet publicly available,

preclinical studies have indicated that MAX-40279 was well-tolerated in animal models,

showing inhibition of AML xenograft tumor growth without significant loss of body weight.[3] The

dual-targeting mechanism of MAX-40279 suggests a potential for a distinct safety profile that

may differ from agents that solely target FLT3.

Comparative Safety Overview of FLT3 Inhibitors
To provide a context for the potential safety profile of MAX-40279, this guide summarizes the

known adverse events associated with other FLT3 inhibitors, including gilteritinib, quizartinib,

sorafenib, midostaurin, and crenolanib. These agents, while effective in targeting FLT3

mutations, are associated with a range of on-target and off-target toxicities.
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Common adverse events across the class of FLT3 inhibitors include myelosuppression

(neutropenia, anemia, thrombocytopenia), gastrointestinal issues (nausea, diarrhea, vomiting),

and constitutional symptoms (fatigue, headache).[3][4] More serious, and in some cases life-

threatening, adverse events have also been reported, such as differentiation syndrome, cardiac

toxicity (particularly QTc interval prolongation), and infections.[1][3][5][6]

The following table provides a summary of common and serious adverse events associated

with several FLT3 inhibitors based on published clinical trial data.
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Drug Class Drug Name
Common Adverse
Events (≥20%)

Serious Adverse
Events

First-Generation FLT3

Inhibitors
Midostaurin

Nausea, vomiting,

diarrhea, febrile

neutropenia,

mucositis, headache,

petechiae,

musculoskeletal pain,

epistaxis, device-

related infection,

hyperglycemia, upper

respiratory tract

infections.[7][8]

Febrile neutropenia,

device-related

infection, mucositis

(Grade 3/4).[8]

Cardiac failure,

ischemia, pulmonary

toxicity (interstitial

lung disease,

pneumonitis).[7][9]

Sorafenib

Diarrhea, hand-foot

skin reaction,

hypertension, fatigue,

elevated bilirubin,

thrombocytopenia,

elevated AST, rash,

anorexia, alopecia.[2]

Severe skin reactions

(Stevens-Johnson

syndrome, toxic

epidermal necrolysis),

heart failure,

myocardial infarction,

QT prolongation,

hepatitis.[10][11]

Second-Generation

FLT3 Inhibitors
Gilteritinib

Elevated AST/ALT,

anemia, febrile

neutropenia,

thrombocytopenia,

diarrhea.[12]

Differentiation

syndrome, posterior

reversible

encephalopathy

syndrome (PRES),

prolonged QT interval,

pancreatitis, cardiac

failure.[5][12][13]

Quizartinib

Nausea, anemia,

fatigue, vomiting,

diarrhea, febrile

neutropenia.[7]

QT interval

prolongation, torsades

de pointes, ventricular

fibrillation, cardiac

arrest, sudden death.

[6][14]
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Crenolanib

Nausea, vomiting,

transaminitis, fluid

retention.[15]

Febrile neutropenia,

diarrhea (Grade ≥3).

[16] Sepsis,

respiratory failure (in

combination with

intensive

chemotherapy).[16]

Investigational Dual

FLT3/FGFR Inhibitor
MAX-40279

Data not yet available

from clinical trials.

Data not yet available

from clinical trials.

Experimental Protocols for Safety Assessment
The safety data for the compared FLT3 inhibitors were primarily derived from Phase I, II, and III

clinical trials. The general methodology for assessing safety in these trials involves:

Patient Population: Patients with relapsed/refractory or newly diagnosed AML, often with

documented FLT3 mutations.

Dose Escalation and Expansion: Phase I trials typically employ a dose-escalation design

(e.g., 3+3) to determine the maximum tolerated dose (MTD). Once the MTD is established,

dose-expansion cohorts may be enrolled to further evaluate safety and preliminary efficacy.

Adverse Event Monitoring and Grading: Adverse events (AEs) are systematically collected,

monitored, and graded according to standardized criteria, most commonly the National

Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This allows for

consistent reporting and comparison of toxicity across different studies and drugs.

Safety Assessments: Regular monitoring includes physical examinations, vital signs,

electrocardiograms (ECGs) for cardiac monitoring (especially QTc interval), and

comprehensive laboratory tests (hematology, clinical chemistry).

The ongoing Phase I trial for MAX-40279 follows a similar dose-escalation design to establish

its safety and tolerability in patients with AML.[17]
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The following diagram illustrates the common and serious adverse events associated with the

class of FLT3 inhibitors.

Common Adverse Events

Serious Adverse Events
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Caption: Common and serious adverse events associated with FLT3 inhibitors.
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Future Outlook
The development of novel FLT3 inhibitors like MAX-40279 holds promise for improving

outcomes in patients with FLT3-mutated AML. As clinical data from the Phase I trial of MAX-

40279 becomes available, a more direct comparison of its safety profile with existing agents will

be possible. The dual inhibition of FLT3 and FGFR may offer a unique efficacy and safety

profile, potentially addressing some of the resistance mechanisms and toxicities associated

with current FLT3 inhibitors. Continuous monitoring and reporting of safety data from ongoing

and future clinical trials are crucial for optimizing the use of these targeted therapies in the

clinic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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